molecular formula C12H13N3O2 B13159365 (E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide

(E)-N'-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide

Cat. No.: B13159365
M. Wt: 231.25 g/mol
InChI Key: HEFUPQJICGVZMM-UHFFFAOYSA-N
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Description

(E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide is a complex organic compound with a unique structure that includes an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoquinoline core, followed by functionalization to introduce the hydroxy, methoxy, and carboximidamide groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives.

Scientific Research Applications

(E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide include other isoquinoline derivatives with different functional groups. These compounds may share some chemical properties but differ in their specific activities and applications.

Uniqueness

What sets (E)-N’-Hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N'-hydroxy-5-methoxy-8-methylisoquinoline-1-carboximidamide

InChI

InChI=1S/C12H13N3O2/c1-7-3-4-9(17-2)8-5-6-14-11(10(7)8)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15)

InChI Key

HEFUPQJICGVZMM-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)C=CN=C2/C(=N\O)/N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=CN=C2C(=NO)N

Origin of Product

United States

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